molecular formula C26H33BrN4O4 B11671469 N'-{(3E)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide

N'-{(3E)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide

Cat. No.: B11671469
M. Wt: 545.5 g/mol
InChI Key: ISFJUPWXBBEZPP-UHFFFAOYSA-N
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Description

N’-{(3E)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a brominated indole core, a dibutylamino group, and a dimethoxybenzohydrazide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(3E)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide typically involves multiple stepsThe final step involves the condensation of the resulting intermediate with 3,4-dimethoxybenzohydrazide under acidic or basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(3E)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N’-{(3E)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{(3E)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets. The dibutylamino group can interact with biological membranes, while the brominated indole core may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(3E)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide stands out due to its unique combination of a brominated indole core and a dimethoxybenzohydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H33BrN4O4

Molecular Weight

545.5 g/mol

IUPAC Name

N-[5-bromo-1-[(dibutylamino)methyl]-2-hydroxyindol-3-yl]imino-3,4-dimethoxybenzamide

InChI

InChI=1S/C26H33BrN4O4/c1-5-7-13-30(14-8-6-2)17-31-21-11-10-19(27)16-20(21)24(26(31)33)28-29-25(32)18-9-12-22(34-3)23(15-18)35-4/h9-12,15-16,33H,5-8,13-14,17H2,1-4H3

InChI Key

ISFJUPWXBBEZPP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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